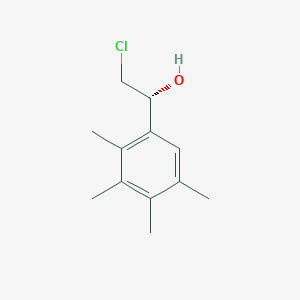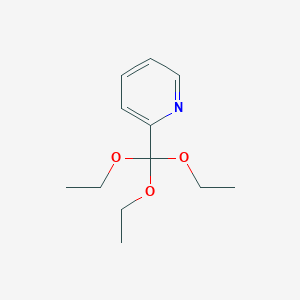
2-(Triethoxymethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Triethoxymethyl)pyridine is an organic compound belonging to the pyridine family. Pyridines are heterocyclic aromatic compounds with a six-membered ring containing one nitrogen atom. The presence of the triethoxymethyl group at the 2-position of the pyridine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Triethoxymethyl)pyridine typically involves the reaction of pyridine with triethoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triethoxymethyl group. The general reaction scheme is as follows:
Pyridine+Cl-CH2-OCH2CH3→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. These methods often utilize catalysts and optimized reaction conditions to achieve high purity and scalability.
化学反应分析
Types of Reactions
2-(Triethoxymethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.
Reduction: Reduction reactions can yield pyridine derivatives with reduced functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring or the triethoxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines, pyridine N-oxides, and reduced pyridine derivatives.
科学研究应用
2-(Triethoxymethyl)pyridine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound serves as a precursor for biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of drugs targeting specific biological pathways.
Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.
作用机制
The mechanism of action of 2-(Triethoxymethyl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triethoxymethyl group can undergo hydrolysis, releasing reactive intermediates that interact with biological molecules. These interactions can modulate enzymatic activity, receptor binding, and signal transduction pathways, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Methylpyridine: Lacks the triethoxymethyl group, resulting in different reactivity and applications.
2-Ethoxymethylpyridine: Contains a shorter ethoxymethyl group, affecting its chemical properties and uses.
2-(Methoxymethyl)pyridine: Has a methoxymethyl group, leading to distinct reactivity and applications.
Uniqueness
2-(Triethoxymethyl)pyridine is unique due to the presence of the triethoxymethyl group, which imparts specific chemical reactivity and versatility in various applications. Its ability to undergo diverse chemical reactions and its role as a precursor in the synthesis of complex molecules make it a valuable compound in scientific research and industrial processes.
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
225.28 g/mol |
IUPAC 名称 |
2-(triethoxymethyl)pyridine |
InChI |
InChI=1S/C12H19NO3/c1-4-14-12(15-5-2,16-6-3)11-9-7-8-10-13-11/h7-10H,4-6H2,1-3H3 |
InChI 键 |
DAACENCADFMWEY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(C1=CC=CC=N1)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


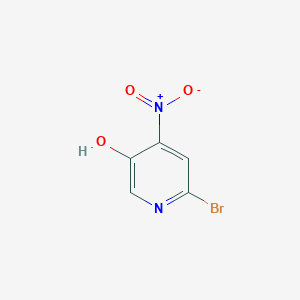
![4-[4-(Methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole](/img/structure/B13153617.png)
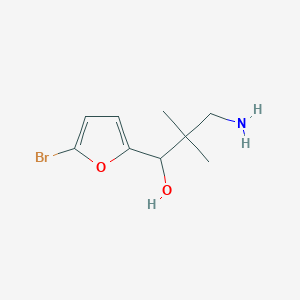

![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)
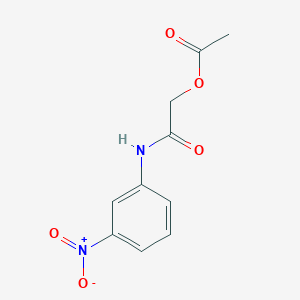
![3-[3-(4-Aminophenyl)propyl]phenol](/img/structure/B13153646.png)
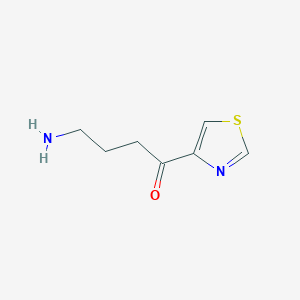
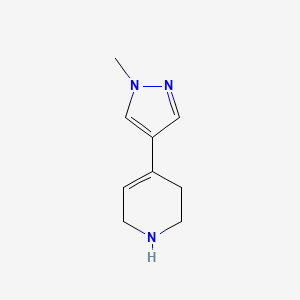
amine](/img/structure/B13153655.png)

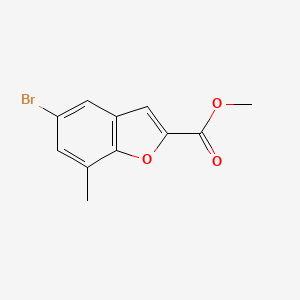
![Tert-butyl 4-(aminomethyl)-4-[ethyl(methyl)amino]piperidine-1-carboxylate](/img/structure/B13153679.png)
